GR 113808

Vue d'ensemble

Description

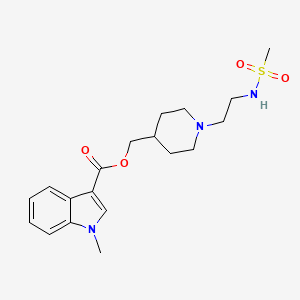

GR 113808: est un composé chimique connu pour son rôle d'antagoniste puissant et sélectif du récepteur 5-HT4 de la sérotonine. Le nom chimique complet du composé est 1-[(2-méthylsulfonylamino)éthyl]-4-pipéridinyl]méthyl 1-méthyl-1H-indole-3-carboxylate . Il a une formule moléculaire de C19H27N3O4S et une masse moléculaire de 393,50 g/mol . This compound est principalement utilisé dans la recherche scientifique pour étudier les rôles des récepteurs 5-HT4 dans divers processus physiologiques et pathologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de GR 113808 implique plusieurs étapes, commençant par la préparation du dérivé indole, suivie de l'introduction du fragment pipéridine et du groupe sulfonamide. Les étapes clés comprennent :

Formation du dérivé indole : Le cycle indole est synthétisé par une réaction de synthèse d'indole de Fischer.

Introduction du fragment pipéridine : Le cycle pipéridine est introduit par une réaction de substitution nucléophile.

Formation du groupe sulfonamide : Le groupe sulfonamide est introduit par une réaction de sulfonylation utilisant un réactif de chlorure de sulfonyle

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures strictes de contrôle qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions : GR 113808 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le groupe sulfonamide en une amine.

Substitution : Les réactions de substitution nucléophile peuvent modifier le fragment pipéridine

Réactifs et conditions communs :

Oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium.

Substitution : Des nucléophiles tels que les amines ou les thiols

Principaux produits :

Produits d'oxydation : Sulfoxydes et sulfones.

Produits de réduction : Amines.

Produits de substitution : Dérivés pipéridine modifiés

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique en raison de son antagonisme sélectif du récepteur 5-HT4. Ses applications comprennent :

Chimie : Étude des relations structure-activité des antagonistes du récepteur de la sérotonine.

Biologie : Investigation du rôle des récepteurs 5-HT4 dans divers processus biologiques, notamment la motilité gastro-intestinale et la signalisation neuronale.

Médecine : Exploration d'applications thérapeutiques potentielles dans des affections telles que le syndrome du côlon irritable et la dépression.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur 5-HT4 .

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement et en bloquant le récepteur 5-HT4, un sous-type de récepteur de la sérotonine. Cet antagonisme empêche l'activation du récepteur par la sérotonine, inhibant ainsi les voies de signalisation en aval. Les cibles moléculaires comprennent le récepteur 5-HT4, et les voies impliquées sont principalement liées à la signalisation de l'adénosine monophosphate cyclique (AMPc) .

Applications De Recherche Scientifique

Pharmacological Profile of GR 113808

This compound is recognized for its ability to selectively inhibit the activity of the 5-HT4 receptor, which plays a crucial role in various physiological processes, including gastrointestinal motility and neurotransmission. The compound's binding affinity and functional characteristics have been extensively studied, revealing significant insights into its pharmacodynamics.

Binding Affinity and Mechanism of Action

- This compound shows high affinity for the 5-HT4 receptor, with a pKd value around 9.5, indicating its potency as an antagonist .

- It effectively displaces serotonin-induced contractions in various preparations, demonstrating its role in modulating gastrointestinal activity .

Applications in Neurobiology

Research has demonstrated that this compound can influence water intake behavior by modulating central nervous system pathways.

Case Study: Water Intake Regulation

A study involving male Wistar rats assessed the effects of this compound on water intake under conditions of hyperosmolarity and hypovolemia. Key findings include:

- Hyperosmolarity : At a dose of 160 nmol/rat, this compound significantly reduced water intake in salt-loaded animals compared to controls (3.44 ± 0.41 ml vs. 5.74 ± 0.40 ml) after 120 minutes .

- Hypovolemia : In hypovolemic conditions, doses of 40 nmol/rat and above enhanced water intake significantly (4.01 ± 0.27 ml vs. 2.41 ± 0.23 ml) after similar time intervals .

These results suggest that this compound modulates drinking behavior through central mechanisms involving the 5-HT4 receptor.

Gastrointestinal Research

This compound's role extends into gastrointestinal studies, where it has been shown to affect motility and inflammation.

Case Study: Protective Actions in Colitis

Research indicates that activation of epithelial 5-HT4 receptors can maintain colonic motility and reduce inflammation in models of colitis:

- In experiments with mice, this compound demonstrated protective effects against inflammation by modulating motility and reducing inflammatory markers .

- The findings suggest potential therapeutic applications for managing gastrointestinal disorders such as irritable bowel syndrome or inflammatory bowel disease.

Comparative Data Table

The following table summarizes key findings from various studies on this compound:

Conclusion and Future Directions

This compound has established itself as a valuable tool in pharmacological research due to its selective antagonism of the 5-HT4 receptor. Its applications span neurobiology and gastrointestinal physiology, providing insights into mechanisms that could lead to novel therapeutic strategies for related disorders.

Future research should focus on exploring the long-term effects of this compound in chronic models of disease, as well as its potential interactions with other pharmacological agents to better understand its therapeutic scope.

Mécanisme D'action

GR 113808 exerts its effects by selectively binding to and blocking the 5-HT4 receptor, a subtype of serotonin receptor. This antagonism prevents the activation of the receptor by serotonin, thereby inhibiting downstream signaling pathways. The molecular targets include the 5-HT4 receptor, and the pathways involved are primarily related to cyclic adenosine monophosphate (cAMP) signaling .

Comparaison Avec Des Composés Similaires

Composés similaires :

- GR 103691

- GR 64349

- GR 32191B

Comparaison : GR 113808 est unique par sa haute sélectivité et sa puissance en tant qu'antagoniste du récepteur 5-HT4. Par rapport à des composés similaires, il présente une sélectivité supérieure à 300 fois par rapport à d'autres sous-types de récepteurs de la sérotonine tels que les récepteurs 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C et 5-HT3 . Cette haute sélectivité en fait un outil précieux dans la recherche pour étudier les rôles spécifiques du récepteur 5-HT4 sans effets hors cible.

Activité Biologique

GR 113808 is a selective antagonist of the serotonin 5-HT4 receptor, which plays a significant role in various physiological processes, including modulation of gastrointestinal motility, water intake regulation, and cardiac function. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

This compound functions primarily as an antagonist at the 5-HT4 receptor, which is coupled to adenylyl cyclase and influences cAMP levels in various tissues. The binding affinity and functional characteristics of this compound have been extensively studied:

- Binding Affinity : this compound has a high affinity for 5-HT4 receptors, with a pKd value reported at approximately 9.5 ± 0.2 in mouse colliculi neurons .

- Functional Studies : Studies have shown that this compound can inhibit 5-HT-stimulated cAMP accumulation without significantly altering the number of available binding sites after short exposure . This indicates that this compound effectively blocks receptor activation by serotonin.

Pharmacological Effects

The biological activity of this compound has been investigated in various experimental settings:

Water Intake Regulation

A study examined the effects of this compound on water intake in male Wistar rats subjected to different hydration states:

| Treatment Group | Water Intake (ml) | Sample Size (N) |

|---|---|---|

| Salt Load + Saline | 5.74 ± 0.40 | 9 |

| Salt Load + this compound (160 nmol) | 3.44 ± 0.41 | 12 |

| Hypovolemic + Saline | 2.41 ± 0.23 | 12 |

| Hypovolemic + this compound (80 nmol) | 4.01 ± 0.27 | 8 |

The results indicated that this compound reduced water intake in salt-loaded rats while enhancing intake in hypovolemic conditions, suggesting a dual role in modulating hydration status through central nervous system pathways .

Cardiac Function

This compound's effects on cardiac tissues were evaluated in studies involving human atrial preparations:

- Inotropic Effects : When administered alongside tegaserod, another compound that activates the 5-HT4 receptor, this compound was shown to antagonize the positive inotropic effects induced by tegaserod, indicating its role as a functional antagonist in cardiac tissues .

Case Studies and Research Findings

Several studies have provided insights into the broader implications of this compound's biological activity:

- Gastrointestinal Motility : Research has demonstrated that activation of the serotonin system via the 5-HT4 receptor enhances gastrointestinal motility. This compound's antagonistic properties were shown to decrease motility in isolated intestinal preparations .

- Neurological Implications : In post-mortem brain studies, decreased expression of the serotonin 5-HT4 receptor was noted in regions associated with cognitive function, suggesting potential links between serotonin signaling and neurodegenerative conditions .

- Inflammation Modulation : Activation of epithelial serotonin receptors has been implicated in reducing inflammation within the gastrointestinal tract, with this compound serving as a tool to elucidate these pathways .

Propriétés

IUPAC Name |

[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 1-methylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4S/c1-21-13-17(16-5-3-4-6-18(16)21)19(23)26-14-15-7-10-22(11-8-15)12-9-20-27(2,24)25/h3-6,13,15,20H,7-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZPSIXKYJUTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162772 | |

| Record name | 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144625-51-4 | |

| Record name | [1-[2-[(Methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144625-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GR 113808 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144625514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GR-113808 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT350OYT3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.